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Introduction

Fobrepodacin disodium (formerly SPR720) is the orally bioavailable disodium salt formulation
of the prodrug fobrepodacin. In vivo, it is rapidly converted to its active moiety, SPR719, a novel
benzimidazole ethyl urea that inhibits the ATPase activity of bacterial DNA gyrase subunit B
(GyrB).[1]]2] This mechanism is distinct from fluoroquinolone antibiotics that target the GyrA
subunit, suggesting a lack of cross-resistance.[2][3] Fobrepodacin has demonstrated significant
efficacy in murine models of chronic mycobacterial infections, including those caused by
Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as Mycobacterium
avium complex (MAC) and Mycobacterium abscessus.[1][2] These notes provide detailed
summaries of preclinical data and experimental protocols for utilizing fobrepodacin disodium
in relevant chronic infection models.

Mechanism of Action

Fobrepodacin's active form, SPR719, targets the GyrB subunit of DNA gyrase, an essential
enzyme in bacteria responsible for introducing negative supercoils into DNA and managing
topological stress during DNA replication and transcription.[3][4] By competitively inhibiting the
ATPase active site on GyrB, SPR719 prevents the energy-dependent strand-passage
mechanism required for supercoiling.[3][4] This disruption leads to an accumulation of double-
strand breaks, stalls replication forks, and ultimately results in bacterial cell death.[3]
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Caption: Mechanism of action of Fobrepodacin disodium.

Data Presentation: Efficacy in Murine Chronic
Infection Models

The following tables summarize the efficacy of fobrepodacin (SPR720) in various murine
models of chronic mycobacterial infection.

Table 1: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Mycobacterium tuberculosis
(Mtb) Infection Model[1][5]
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Table 2: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Mycobacterium avium
Complex (MAC) Pulmonary Infection Model[2]

Efficacy
(Compared to
. . Treatment
Mouse Strain MAC Strain Route Day 28
Protocol
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) ~0.5-log CFU
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Table 3: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Mycobacterium abscessus
Pulmonary Infection Model[2]

Efficacy

(Compared to
. M. abscessus Treatment
Mouse Strain ) Route Day 28
Strain Protocol
Untreated

Control)

Dose-dependent
25 mg/kg, once o
SCID 1513 ) Oral Gavage reduction in lung
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SCID 1513 ) Oral Gavage reduction in lung
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bacterial burden

100 mg/kg Further

SPR720 + reductions
SCID 1513 Oral Gavage

Standard of Care detected vs

Agents monotherapy

Experimental Protocols

The following are detailed protocols for establishing chronic mycobacterial infections in mice to
evaluate the efficacy of fobrepodacin disodium.

General Experimental Workflow
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Caption: General workflow for preclinical evaluation.
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Protocol 1: Chronic Mycobacterium tuberculosis
Infection Model

This protocol is adapted from studies evaluating anti-tubercular agents in a chronic murine
model.[1][6][7]

1. Materials:

» Mice: 6-week-old female BALB/c mice.

» Bacteria:Mycobacterium tuberculosis Erdman (ATCC 35801).

e Culture Media: Middlebrook 7H9 broth with OADC supplement, Middlebrook 7H11 agar.
e Equipment: Aerosol infection chamber (e.g., Glas-Col), oral gavage needles.

o Compound: Fobrepodacin disodium, vehicle control (e.g., PBS).

2. Procedure:

e Inoculum Preparation: Culture M. tuberculosis Erdman in 7H9 broth to mid-log phase.
Prepare single-cell suspensions by brief sonication and passage through a 27-gauge needle.
Dilute to the desired concentration in sterile water.

o Aerosol Infection: Acclimatize mice for one week. Expose mice to an aerosolized suspension
of M. tuberculosis in a calibrated chamber designed to deliver 50-100 CFU to the lungs.[7]
Confirm initial bacterial deposition by harvesting lungs from a subset of mice 24 hours post-
infection.

o Establishment of Chronic Infection: Allow the infection to progress for 3-4 weeks. At this
stage, adaptive immunity contains the initial logarithmic growth, resulting in a stable, chronic
infection.[1][6]

e Treatment:

o Randomize mice into treatment groups (e.g., vehicle control, fobrepodacin 100 mg/kg,
comparator drug).
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o Administer treatments daily via oral gavage for the specified duration (e.g., 4-8 weeks).

o Endpoint Analysis:

[e]

At the end of the treatment period, euthanize mice.

o

Aseptically remove lungs and spleen.

[¢]

Homogenize organs in sterile saline with 0.05% Tween-80.

[¢]

Plate serial dilutions of the homogenates onto 7H11 agar plates.

[e]

Incubate plates at 37°C for 3-4 weeks and count colonies to determine CFU per organ.

Protocol 2: Chronic Mycobacterium avium Complex
(MAC) Pulmonary Infection Model

This protocol is based on the C3HeB/FeJ mouse model, which develops granulomas with
necrotic foci, mimicking aspects of human NTM disease.[2][8]

1. Materials:

e Mice: C3HeB/FeJ mice.

e Bacteria:M. avium (e.g., Chester strain ATCC 700898).

e Equipment: Aerosol infection chamber.

e Compound: Fobrepodacin disodium.

2. Procedure:

 Inoculum Preparation: Prepare the M. avium inoculum as described for M. tuberculosis.

o Aerosol Infection: Infect C3HeB/FeJ mice via the aerosol route to establish a pulmonary
infection. The bacterial burden will increase and peak around day 40 post-infection.[8]

o Establishment of Chronic Infection: The chronic phase is typically established by day 28,
when treatment is initiated.[2] Some models allow the infection to stabilize for up to 10 weeks
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before starting treatment.[9][10]

o Treatment: Administer fobrepodacin disodium or controls via oral gavage daily for 28 days
or as required.

o Endpoint Analysis: Quantify bacterial load (CFU) in the lungs as described in Protocol 1.

Protocol 3: Chronic Mycobacterium abscessus
Pulmonary Infection Model

This protocol utilizes severely combined immunodeficient (SCID) mice, which are highly
susceptible and develop a progressive, chronic infection.[2] Alternative models in
immunocompetent mice often require embedding the bacteria in agar beads to prevent rapid
clearance.[11][12]

1. Materials:

e Mice: SCID mice.

e Bacteria:M. abscessus clinical isolate (e.g., strain 1513).

e Compound: Fobrepodacin disodium.

2. Procedure:

 Inoculum Preparation: Prepare the M. abscessus inoculum from a mid-log phase culture.

¢ Intravenous Infection: Infect SCID mice with approximately 1 x 10”6 CFU via the tail vein.
This route establishes a systemic infection with significant bacterial growth in the lungs,
spleen, and liver.[2]

o Establishment of Chronic Infection: Allow the infection to establish for 28 days. Untreated
SCID mice will show a progressive increase in bacterial burden in target organs.

» Treatment: Begin daily oral gavage administration of fobrepodacin disodium or controls on
day 28 post-infection and continue for the desired duration (e.g., 28 days).
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« Endpoint Analysis: Euthanize mice and determine CFU counts in the lungs, spleen, and liver
as described in Protocol 1.

Conclusion

Fobrepodacin disodium has demonstrated potent, dose-dependent bactericidal activity in
robust murine models of chronic mycobacterial infection. The protocols and data presented
here provide a framework for researchers to design and execute preclinical studies to further
evaluate the efficacy and therapeutic potential of this novel DNA gyrase B inhibitor. The distinct
mechanism of action and promising in vivo activity position fobrepodacin as a valuable
candidate for the treatment of challenging NTM and tuberculosis infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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